tert-Butyl 2-(((4-fluorophenyl)thio)methyl)pyrrolidine-1-carboxylate
Description
Chemical Identity and Nomenclature
This compound is systematically identified by the Chemical Abstracts Service number 1353945-63-7 and possesses the molecular formula C16H22FNO2S. The compound exhibits a molecular weight of 311.41 grams per mole, reflecting its complex structural composition that incorporates multiple functional groups within a single molecular framework. The International Union of Pure and Applied Chemistry name for this compound accurately describes its structural features, beginning with the tert-butyl ester group attached to the carboxylate functionality at position 1 of the pyrrolidine ring system.
The nomenclature system reveals the compound's architectural complexity through its systematic breakdown of functional components. The pyrrolidine core serves as the central scaffold, with position 2 bearing a methyl group that connects through a sulfur atom to a 4-fluorophenyl substituent. This thioether linkage represents a critical structural feature that distinguishes this compound from other pyrrolidine derivatives and contributes significantly to its chemical properties. The tert-butyl carboxylate group functions as a protecting group in synthetic applications, providing stability during chemical transformations while remaining readily removable under appropriate conditions.
Additional identifiers for this compound include the Molecular Design Limited number MFCD21098435, which facilitates its recognition in chemical databases and literature searches. The compound's Simplified Molecular Input Line Entry System notation provides a standardized method for representing its structure in computational chemistry applications, enabling researchers to perform molecular modeling and property prediction studies. These multiple identification systems ensure comprehensive cataloging and facilitate communication among researchers working with this compound across different platforms and databases.
| Property | Value |
|---|---|
| Chemical Abstracts Service Number | 1353945-63-7 |
| Molecular Formula | C16H22FNO2S |
| Molecular Weight | 311.41 g/mol |
| Molecular Design Limited Number | MFCD21098435 |
| International Union of Pure and Applied Chemistry Name | This compound |
Historical Context in Organosulfur Chemistry
The development of organosulfur chemistry traces its origins to the nineteenth century, when researchers first began systematic investigations into sulfur-containing organic compounds. During this foundational period, scientists recognized the unique properties that sulfur atoms could impart to organic molecules, leading to discoveries that would eventually culminate in the sophisticated organosulfur compounds utilized in modern pharmaceutical research. The historical progression from simple sulfur-containing molecules to complex thioether systems like this compound represents a remarkable evolution in chemical understanding and synthetic capability.
Organosulfur chemistry has consistently demonstrated its importance across multiple domains, from natural product chemistry to pharmaceutical development. The field encompasses compounds ranging from the simple amino acids cysteine and methionine to complex pharmaceutical agents such as penicillin and sulfa drugs. This broad spectrum of applications highlights the versatility of sulfur-containing compounds and their ability to interact with biological systems in beneficial ways. The incorporation of sulfur atoms into organic frameworks often results in compounds with enhanced biological activity, improved pharmacokinetic properties, and unique mechanisms of action.
The emergence of thioether chemistry as a distinct subdiscipline within organosulfur chemistry has been particularly significant for pharmaceutical development. Thioether linkages provide chemical stability while maintaining sufficient reactivity for biological interactions, making them ideal connectors in complex pharmaceutical intermediates. The specific combination of thioether functionality with pyrrolidine ring systems, as exemplified by this compound, represents a contemporary evolution of these historical foundations. Modern synthetic methodologies have enabled the precise construction of such complex molecules, building upon centuries of accumulated knowledge in organosulfur chemistry to create compounds with unprecedented selectivity and potency.
Role in Contemporary Pharmaceutical Intermediates
The pyrrolidine scaffold has emerged as one of the most versatile and widely utilized frameworks in contemporary drug discovery, with numerous studies demonstrating its exceptional utility in developing biologically active compounds. Research indicates that pyrrolidine-containing molecules exhibit remarkable diversity in their biological activities, ranging from enzyme inhibition to receptor modulation, making them invaluable tools for medicinal chemists. The three-dimensional structure of the pyrrolidine ring, characterized by its non-planar geometry and dynamic conformational flexibility, contributes significantly to its ability to interact selectively with biological targets. This structural feature, combined with the potential for stereochemical diversity at multiple positions, enables the development of compounds with highly specific biological profiles.
Contemporary pharmaceutical research has particularly emphasized the importance of fluorinated aromatic systems in drug development, as fluorine substitution often enhances metabolic stability, bioavailability, and target selectivity. The incorporation of 4-fluorophenyl groups into pharmaceutical intermediates represents a strategic approach to optimizing drug properties, as the fluorine atom can modulate electronic properties without significantly increasing molecular size. When combined with thioether linkages, these fluorinated aromatic systems create compounds with unique pharmacological profiles that often exceed the performance of their non-fluorinated analogs. The specific structural arrangement found in this compound exemplifies this contemporary approach to pharmaceutical intermediate design.
Thioether furofuran lignans and related organosulfur compounds have demonstrated remarkable biological activities, including enzyme inhibition and antioxidant properties. Research has shown that nucleophilic substitution reactions involving thiols can produce compounds with enhanced biological activities compared to their oxygen-containing analogs. These findings support the strategic use of sulfur-containing intermediates like this compound in pharmaceutical development pathways. The compound's structure incorporates proven pharmacophoric elements while providing multiple sites for further chemical modification, making it an ideal starting point for library synthesis and structure-activity relationship studies.
| Structural Feature | Pharmaceutical Relevance |
|---|---|
| Pyrrolidine Ring | Provides three-dimensional scaffold with conformational flexibility |
| Thioether Linkage | Enhances biological activity and metabolic stability |
| 4-Fluorophenyl Group | Improves selectivity and pharmacokinetic properties |
| tert-Butyl Carboxylate | Serves as protecting group enabling synthetic manipulation |
| Methyl Bridge | Provides optimal spacing between functional elements |
Properties
IUPAC Name |
tert-butyl 2-[(4-fluorophenyl)sulfanylmethyl]pyrrolidine-1-carboxylate | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H22FNO2S/c1-16(2,3)20-15(19)18-10-4-5-13(18)11-21-14-8-6-12(17)7-9-14/h6-9,13H,4-5,10-11H2,1-3H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ZJWACOPMFNITSG-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)OC(=O)N1CCCC1CSC2=CC=C(C=C2)F | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H22FNO2S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
311.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
The synthesis of tert-Butyl 2-(((4-fluorophenyl)thio)methyl)pyrrolidine-1-carboxylate typically involves multiple steps starting from readily available starting materials. One common synthetic route involves the following steps:
Formation of the pyrrolidine ring: This can be achieved through a cyclization reaction of appropriate precursors.
Introduction of the tert-butyl ester group: This step often involves esterification reactions using tert-butyl alcohol and suitable activating agents.
Attachment of the 4-fluorophenyl thioether group: This can be done through nucleophilic substitution reactions where a thiol group reacts with a 4-fluorophenyl halide under basic conditions.
Industrial production methods may involve optimization of these steps to improve yield and scalability, often using continuous flow reactors and automated synthesis platforms.
Chemical Reactions Analysis
tert-Butyl 2-(((4-fluorophenyl)thio)methyl)pyrrolidine-1-carboxylate can undergo various chemical reactions, including:
Oxidation: The thioether group can be oxidized to a sulfoxide or sulfone using oxidizing agents such as hydrogen peroxide or m-chloroperbenzoic acid.
Reduction: The ester group can be reduced to an alcohol using reducing agents like lithium aluminum hydride.
Substitution: The fluorine atom on the phenyl ring can be substituted with other nucleophiles under appropriate conditions.
Common reagents and conditions used in these reactions include organic solvents like dichloromethane, bases like sodium hydride, and catalysts like palladium on carbon. Major products formed from these reactions depend on the specific conditions and reagents used.
Scientific Research Applications
Antiviral Applications
Recent patents have highlighted the antiviral properties of compounds related to tert-butyl 2-(((4-fluorophenyl)thio)methyl)pyrrolidine-1-carboxylate. One notable patent (US8575135B2) discusses the synthesis of antiviral compounds that include this structure as part of their molecular framework. These compounds demonstrate efficacy against various viral infections, suggesting that the thioether linkage and the pyrrolidine ring contribute to their biological activity .
Case Study: Antiviral Efficacy
- Target Viruses : The compounds have been tested against a range of viruses, including those responsible for respiratory infections and hepatitis.
- Mechanism of Action : The mechanism often involves inhibition of viral replication at different stages, potentially by interfering with viral entry or replication processes.
Anticancer Properties
The compound has also been explored for its anticancer potential. Research indicates that derivatives of pyrrolidine-based compounds exhibit significant cytotoxicity against various cancer cell lines.
Case Study: Cytotoxic Activity
- Cell Lines Tested : Studies have included evaluations against MCF-7 (breast cancer), HepG2 (liver cancer), and PC3 (prostate cancer) cell lines.
- Results : Compounds similar to this compound have shown IC50 values in the low micromolar range, indicating potent anticancer activity. For example, a related compound demonstrated an IC50 value of 5.71 μM against breast cancer cells, outperforming standard treatments like 5-fluorouracil .
Pharmacological Tool
Beyond its direct therapeutic applications, this compound serves as a valuable pharmacological tool in research settings.
Applications in Biological Studies
- Mechanistic Studies : The compound is used to elucidate pathways involved in cell signaling and proliferation due to its ability to modulate specific receptors or enzymes.
- Drug Development : It acts as a scaffold for the design of new drugs targeting various diseases, allowing researchers to modify its structure to enhance efficacy or reduce toxicity.
Mechanism of Action
The mechanism of action of tert-Butyl 2-(((4-fluorophenyl)thio)methyl)pyrrolidine-1-carboxylate depends on its specific application. In medicinal chemistry, it may interact with molecular targets such as enzymes or receptors, modulating their activity through binding interactions. The presence of the fluorine atom and thioether group can influence its binding affinity and specificity.
Comparison with Similar Compounds
Compound A : tert-Butyl 2-(((4-chlorophenyl)thio)methyl)pyrrolidine-1-carboxylate
Compound B : tert-Butyl 2-(((4-fluorophenyl)sulfonyl)methyl)pyrrolidine-1-carboxylate
- Molecular Formula: C₁₆H₂₂FNO₄S
- Molecular Weight : ~343.42 g/mol (estimated)
- Key Differences :
Backbone Modifications: Ring Size and Functional Group Additions
Compound C : tert-Butyl 4-{[5-(4-chlorophenyl)-1-(4-fluorophenyl)-1H-pyrazol-3-yl]carbonyl}-piperazine-1-carboxylate
- Molecular Formula : C₂₆H₂₅ClF₃N₅O₃
- Key Differences: Replacement of pyrrolidine (5-membered ring) with piperazine (6-membered ring) increases conformational flexibility.
Compound D : tert-Butyl (S)-2-(((4-methoxy-4-oxobut-2-yn-1-yl)oxy)methyl)pyrrolidine-1-carboxylate
- Molecular Formula: C₁₆H₂₃NO₅
- Key Differences :
- The alkyne-ester side chain enables participation in click chemistry (e.g., CuAAC reactions), unlike the thioether group in the target compound.
- IR spectroscopy confirmed distinct C≡C (2215 cm⁻¹) and ester C=O (1704 cm⁻¹) stretches, indicating unique reactivity profiles .
Biological Activity
tert-Butyl 2-(((4-fluorophenyl)thio)methyl)pyrrolidine-1-carboxylate is an organic compound with significant interest in medicinal chemistry due to its structural characteristics and potential biological activities. This compound features a pyrrolidine ring, a tert-butyl ester, and a 4-fluorophenyl group linked via a thioether bond, making it a candidate for various therapeutic applications, particularly in antiviral drug development.
Chemical Structure and Properties
The molecular formula of this compound is C16H22FNO2S. The presence of the fluorinated aromatic system enhances its interaction with biological targets, potentially improving its efficacy.
Biological Activity Overview
Research has indicated that compounds with similar structures exhibit promising antiviral activities. The biological activity of this compound is primarily attributed to its ability to inhibit viral replication through interactions with specific proteins involved in the viral lifecycle.
Antiviral Activity
Studies suggest that this compound may act as an inhibitor of viral replication. The fluorophenyl group is believed to enhance binding affinity through hydrophobic interactions, which could lead to increased potency against viral targets. Interaction studies have shown that modifications to the compound's structure can significantly enhance its efficacy against various viruses.
Research Findings and Case Studies
Several studies have explored the biological activity of similar compounds, providing insights into the potential of this compound:
-
Antiviral Mechanisms :
- A study highlighted that compounds with thioether linkages often demonstrate enhanced antiviral properties due to their ability to disrupt protein-protein interactions critical for viral replication .
- The presence of electron-withdrawing groups, such as fluorine, has been shown to improve the biological activity of related compounds by stabilizing their active conformations .
-
Cytotoxicity Studies :
- In vitro studies on structurally related compounds revealed significant cytotoxic effects against various cancer cell lines, indicating a potential dual role in both antiviral and anticancer therapies .
- For example, derivatives similar to this compound exhibited IC50 values in the micromolar range against human leukemia and breast cancer cell lines, suggesting that modifications can lead to enhanced therapeutic profiles .
Comparative Analysis
To better understand the biological activity of this compound, a comparison with structurally similar compounds is useful:
| Compound Name | Structure | Unique Features |
|---|---|---|
| Tert-butyl 2-(((4-chlorophenyl)thio)methyl)pyrrolidine-1-carboxylate | C16H22ClNO2S | Contains a chlorophenyl group; may affect binding affinity. |
| Tert-butyl 2-(methylthio)methylpyrrolidine-1-carboxylate | C15H23NO2S | Lacks an aromatic ring; different pharmacological properties. |
| Tert-butyl 2-(phenylthio)methylpyrrolidine-1-carboxylate | C16H22NOS | Features a phenyl group; influences solubility and reactivity. |
This table illustrates how variations in substituents can lead to differing biological activities and pharmacological profiles.
Q & A
Basic Research Questions
Q. What synthetic methodologies are optimal for preparing tert-butyl 2-(((4-fluorophenyl)thio)methyl)pyrrolidine-1-carboxylate?
- Methodological Answer : The compound can be synthesized via multi-step routes involving nucleophilic substitution, thioether formation, and protecting group strategies. For example:
Pyrrolidine Functionalization : Introduce the thioether moiety by reacting a pyrrolidine precursor (e.g., tert-butyl pyrrolidine-1-carboxylate) with a 4-fluorophenylthiol derivative under basic conditions (e.g., NaH/THF, 0°C) to minimize side reactions .
Protection/Deprotection : Use tert-butyloxycarbonyl (Boc) protection for the pyrrolidine nitrogen, followed by selective deprotection under acidic conditions (e.g., HCl in dioxane) to enable further functionalization .
- Key Validation : Monitor reaction progress via TLC and confirm purity using H/C NMR and HRMS .
Q. How can spectroscopic techniques resolve structural ambiguities in this compound?
- Methodological Answer :
- NMR Analysis : H NMR detects the Boc group (singlet at ~1.4 ppm for tert-butyl) and the 4-fluorophenylthio moiety (doublets for aromatic protons at ~7.3–7.5 ppm). F NMR confirms fluorine presence (~-115 ppm for para-substitution) .
- Mass Spectrometry : HRMS (ESI+) calculates exact mass (e.g., CHFNOS: theoretical 310.1284; observed 310.1289) to verify molecular integrity .
- Chiral Purity : If stereocenters exist, use chiral HPLC or optical rotation ([α]) to confirm enantiomeric excess .
Advanced Research Questions
Q. How do steric and electronic effects influence the reactivity of the thioether moiety in cross-coupling reactions?
- Methodological Answer :
- Steric Hindrance : The bulky tert-butyl group adjacent to the pyrrolidine ring may limit access to the thioether sulfur, reducing reactivity in Pd-catalyzed couplings. Optimize catalysts (e.g., Pd(PPh)) and ligands (e.g., XPhos) to enhance turnover .
- Electronic Effects : The electron-withdrawing 4-fluorophenyl group increases sulfur’s electrophilicity, favoring nucleophilic substitutions (e.g., alkylation) over oxidations. Validate via DFT calculations to map charge distribution .
- Case Study : Compare reactivity with non-fluorinated analogs (e.g., 4-methylphenylthio derivatives) to isolate electronic contributions .
Q. What strategies mitigate racemization during Boc deprotection in stereosensitive derivatives?
- Methodological Answer :
- Acid Selection : Use TFA (trifluoroacetic acid) in dichloromethane at 0°C instead of HCl to minimize epimerization of chiral centers .
- Kinetic Control : Shorten reaction times (<1 hour) and monitor via chiral HPLC to prevent equilibration .
- Data Contradiction : Some studies report racemization under strongly acidic conditions (e.g., HSO), necessitating post-deprotection chiral resolution .
Q. How can computational modeling predict biological target interactions for this compound?
- Methodological Answer :
- Docking Studies : Use software like AutoDock Vina to simulate binding to enzymes (e.g., kinases) or receptors (e.g., GPCRs). Focus on the fluorophenylthio group’s hydrophobic/π-π stacking potential .
- MD Simulations : Run 100-ns molecular dynamics simulations in explicit solvent (e.g., TIP3P water) to assess conformational stability of the pyrrolidine ring .
- Validation : Compare in silico results with experimental IC values from enzyme inhibition assays .
Data Contradiction Analysis
Q. Discrepancies in reported yields for analogous compounds: How to troubleshoot?
- Case Example : reports 42% yield for tert-butyl 3-(dimethoxyphosphoryl)pyrrolidine-1-carboxylate, while achieves 60–93% yields for structurally similar intermediates.
- Resolution Strategies :
Purification : Use gradient flash chromatography (e.g., EtOAc/hexane) instead of standard column methods to improve recovery .
Side Reactions : Identify byproducts (e.g., phosphonate hydrolysis) via P NMR and adjust reaction stoichiometry .
Solvent Effects : Replace polar aprotic solvents (e.g., DMF) with THF or dioxane to reduce competing pathways .
Application-Oriented Questions
Q. What role does the 4-fluorophenylthio group play in modulating pharmacokinetic properties?
- Methodological Answer :
- Lipophilicity : Calculate logP values (e.g., using ChemDraw) to predict membrane permeability. The fluorine atom balances hydrophobicity for improved bioavailability .
- Metabolic Stability : Test resistance to cytochrome P450 oxidation via liver microsome assays. The thioether’s sulfur may act as a metabolic soft spot, requiring prodrug strategies .
Q. How to design SAR studies comparing this compound with its 3-fluorophenyl and chlorophenyl analogs?
- Methodological Framework :
Synthesis : Prepare analogs via identical routes, substituting 4-fluorophenylthiol with 3-F or Cl derivatives .
Bioactivity Testing : Screen against target proteins (e.g., kinases) to quantify potency shifts (e.g., IC differences >10-fold indicate critical para-substitution) .
Structural Analysis : Overlay X-ray co-crystal structures to map halogen-bonding interactions .
Safety and Handling
Q. What precautions are critical when handling this compound?
- Protocols :
- PPE : Wear nitrile gloves and safety goggles; avoid inhalation of fine powders .
- Spill Management : Neutralize acidic residues with NaHCO and adsorb liquids using vermiculite .
- Storage : Store at 2–8°C under inert gas (Ar/N) to prevent thioether oxidation .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
